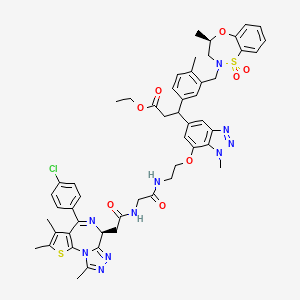
Lys(CO-C3-p-I-Ph)-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys(CO-C3-p-I-Ph)-OMe is a pharmacokinetic modifier that can improve the pharmacokinetic properties of prostate-specific membrane antigen (PSMA) ligand molecules. This compound is known for increasing the residence time of PSMA ligands in plasma by enhancing their binding capacity to albumin. Additionally, it reduces salivary gland absorption, potentially extending the half-life of the active compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys(CO-C3-p-I-Ph)-OMe involves several steps, including the introduction of the iodine atom and the formation of the ester group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process may involve large-scale synthesis, purification, and formulation steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Lys(CO-C3-p-I-Ph)-OMe can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the iodine atom or other functional groups in the molecule.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Lys(CO-C3-p-I-Ph)-OMe has several scientific research applications, including:
Chemistry: Used as a pharmacokinetic modifier to improve the properties of PSMA ligands.
Biology: Studied for its ability to enhance the binding of PSMA ligands to albumin, increasing their residence time in plasma.
Medicine: Investigated for its potential in targeted radionuclide therapy for metastatic castration-resistant prostate cancer.
Industry: Utilized in the development of imaging agents and therapeutic compounds for cancer research.
Mechanism of Action
The mechanism of action of Lys(CO-C3-p-I-Ph)-OMe involves its ability to bind to albumin, thereby increasing the residence time of PSMA ligands in plasma. This binding reduces the absorption of the compound in salivary glands, potentially extending the half-life of the active compound. The molecular targets and pathways involved include the interaction with albumin and the modulation of pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Lys(CO-C3-p-I-Ph)-O-tBu: Another pharmacokinetic modifier with similar properties but different ester groups.
Ac-PSMA-trillium: A PSMA-targeting compound with various biological applications after modification with radioactive isotopes.
Uniqueness
Lys(CO-C3-p-I-Ph)-OMe is unique due to its specific ester group, which may confer distinct pharmacokinetic properties compared to other similar compounds. Its ability to enhance the binding of PSMA ligands to albumin and reduce salivary gland absorption makes it a valuable compound for targeted radionuclide therapy and other medical applications .
Properties
Molecular Formula |
C17H25IN2O3 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C17H25IN2O3/c1-23-17(22)15(19)6-2-3-12-20-16(21)7-4-5-13-8-10-14(18)11-9-13/h8-11,15H,2-7,12,19H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
VDKOYQQVPOAMHS-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


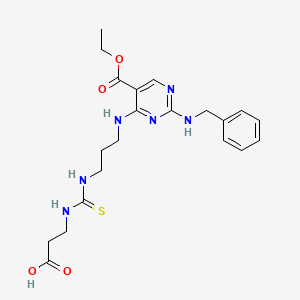


![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)


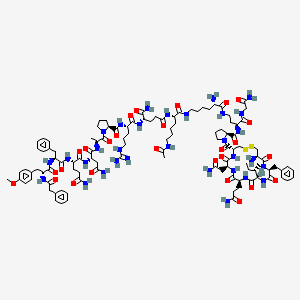
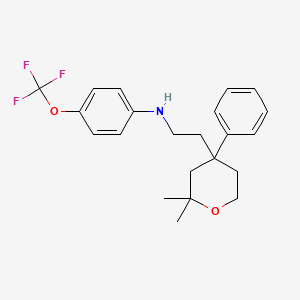

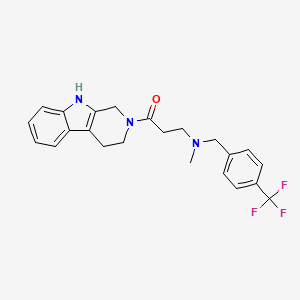

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

